N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE
Overview
Description
N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE typically involves the reaction of 3-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups at the acetamide position.
Scientific Research Applications
N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-(1H-[1,2,4]triazol-3-ylthio)acetamide
- N-(3-methoxyphenyl)-2-(5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide
Uniqueness
N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE is unique due to its specific triazole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-20-9-4-2-3-8(5-9)15-10(19)6-21-12-17-16-11-13-7-14-18(11)12/h2-5,7H,6H2,1H3,(H,15,19)(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUHDGOAVQDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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